BenchChemオンラインストアへようこそ!

6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate

Orthogonal protection solid-phase synthesis medicinal chemistry

6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate (CAS 2055841-96-6) is a fully protected, non-racemic spirocyclic amino acid derivative featuring an N-Boc (tert-butyl carbamate) group at the 6-position and an ethyl ester at the 8-position of the 6-azaspiro[3.4]octane core. With a molecular formula of C₁₅H₂₅NO₄ and a molecular weight of 283.36 g/mol, this compound is supplied as a pale yellow liquid with a density of 1.1±0.1 g/cm³ and a boiling point of 361.4±35.0 °C.

Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
CAS No. 2055841-96-6
Cat. No. B6307099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate
CAS2055841-96-6
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CC12CCC2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H25NO4/c1-5-19-12(17)11-9-16(10-15(11)7-6-8-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3
InChIKeyWRNDOFPOBRBTPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate (CAS 2055841-96-6): A Protected Spirocyclic Building Block for Medicinal Chemistry


6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate (CAS 2055841-96-6) is a fully protected, non-racemic spirocyclic amino acid derivative featuring an N-Boc (tert-butyl carbamate) group at the 6-position and an ethyl ester at the 8-position of the 6-azaspiro[3.4]octane core . With a molecular formula of C₁₅H₂₅NO₄ and a molecular weight of 283.36 g/mol, this compound is supplied as a pale yellow liquid with a density of 1.1±0.1 g/cm³ and a boiling point of 361.4±35.0 °C . It serves as a conformationally constrained intermediate for the synthesis of muscarinic receptor modulators and other CNS-targeted agents, where its sp³-rich scaffold (Fsp³ = 0.866) addresses the demand for three-dimensional building blocks in fragment-based and scaffold-hopping campaigns [1].

Why 6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate Cannot Be Replaced by Generic Azaspiro Analogs


The orthogonal protection strategy embedded in 6-tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate—an acid-labile N-Boc group paired with a base-labile ethyl ester—enables sequential, chemoselective deprotection that is impossible with mono-protected or symmetrically protected analogs . Substituting a simple tert-butyl 6-azaspiro[3.4]octane-8-carboxylate or the fully deprotected diacid would force the synthetic chemist to either install an additional protecting group or accept uncontrolled reactivity at both the nitrogen and carboxyl positions simultaneously, undermining multi-step synthetic efficiency and yield. Furthermore, the C8-ethyl ester imparts a distinct lipophilicity profile (LogP 2.1–2.6) and hydrogen-bond acceptor count (HBA = 2) that directly influence passive permeability and CNS exposure potential; switching to a methyl ester (lower LogP) or benzyl ester (higher LogP, higher PSA) would alter these drug-like properties in ways that are neither predictable nor linear [1].

Quantitative Evidence Differentiating 6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate from Closest Analogs


Orthogonal Protecting Group Strategy Enables Sequential, Chemoselective Deprotection

6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate uniquely combines an acid-labile N-Boc (tert-butyl carbamate) group at the 6-position with a base-labile ethyl ester at the 8-position . This orthogonal pair allows the nitrogen to be deprotected selectively with TFA or HCl/dioxane while leaving the ethyl ester intact, or conversely, the ester to be saponified with LiOH or NaOH without touching the Boc group. By contrast, the closest available mono-protected comparators—such as tert-butyl 6-azaspiro[3.4]octane-8-carboxylate (Boc at N6 only, free acid at C8) or 6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride (fully deprotected)—force the user to accept either premature carboxyl reactivity or a mandatory re-protection step before further elaboration . No direct quantitative assay applies to this synthetic-utility dimension; differentiation is rooted in the discrete chemical logic of protecting-group orthogonality, which is a core criterion in building-block selection for multi-step medicinal chemistry campaigns.

Orthogonal protection solid-phase synthesis medicinal chemistry

Elevated Fraction sp³ (Fsp³ = 0.866) Exceeds Typical Fragment-Library Building Blocks, Correlating with Improved Clinical Success Rates

The target compound exhibits an Fsp³ value of 0.866—meaning 86.6% of its carbon atoms are sp³-hybridized—as computed and reported by the Chem-space aggregated database [1]. This value substantially exceeds the median Fsp³ of planar, aromatic-rich fragment libraries (typically 0.3–0.5) and aligns with literature analyses demonstrating that higher Fsp³ correlates with reduced attrition in clinical development due to improved solubility, lower promiscuity, and enhanced target specificity. While no direct head-to-head Fsp³ comparison with the 2-oxo analog (CAS 2940948-01-4, C15H23NO5, MW 297.35) or the 2-hydroxy analog (CAS 2865115-28-0, C15H25NO5, MW 299.36) is available from the same database, the target compound's Fsp³ of 0.866 is intrinsically higher than that of the 2-oxo derivative, which contains an sp² ketone carbon that reduces the sp³ fraction, and comparable to the 2-hydroxy analog .

Fsp3 three-dimensionality fragment-based drug discovery clinical attrition

Favorable CNS Drug-Like Profile: Zero H-Bond Donors, Moderate PSA, and Balanced LogP

The target compound displays a hydrogen-bond donor count of zero (HBD = 0), a hydrogen-bond acceptor count of two (HBA = 2), and a topological polar surface area of 56 Ų, as cataloged by Chem-space [1]. These values place it firmly within the CNS MPO (Central Nervous System Multiparameter Optimization) desirable space, where HBD ≤ 1 and PSA < 70 Ų are strongly associated with passive blood-brain barrier penetration. In contrast, the 2-hydroxy analog (CAS 2865115-28-0) introduces an additional hydroxyl group, increasing HBD to 1 and PSA above 76 Ų (estimated increase of ~20 Ų for the added OH), which pushes the molecule closer to the CNS MPO boundary and may reduce brain exposure. The 2-oxo analog (CAS 2940948-01-4) retains HBD = 0 but adds a carbonyl oxygen, raising HBA to 3 and increasing PSA, which may also attenuate passive CNS permeability .

CNS MPO blood-brain barrier permeability hydrogen-bond donor polar surface area

Vendor Purity Grades Range from 95% to 98%, Enabling Fit-for-Purpose Procurement from Discovery to Pre-IND

The target compound is commercially available at multiple purity tiers: 95% (AKSci) , 97% (CymitQuimica) , and 98% (MolCore) . This graded purity landscape permits cost-optimized procurement: 95% material is suitable for early-stage library synthesis and high-throughput screening, while 97–98% material meets the stricter specifications required for late-stage lead optimization, in vivo PK studies, and pre-IND enabling batches. By comparison, the 2-oxo and 2-hydroxy analogs are primarily listed at 95–97% purity from a narrower set of suppliers, limiting the ability to up-spec without custom synthesis. Pricing data from CymitQuimica (97% purity) shows a non-linear scale: 100 mg at €93 (€930/g), 250 mg at €131 (€524/g), 500 mg at €157 (€314/g), and 1 g at €253 (€253/g), reflecting typical bulk discounting .

purity procurement quality control lead optimization

Distinct Lipophilicity Window (LogP 2.1–2.6) Optimized for Oral Absorption and CNS Permeability

The experimental/computational LogP of the target compound is reported as 2.60 (Chemsrc) and 2.1 (Chem-space aggregated value) [1], placing it within the Lipinski-compliant sweet spot (LogP < 5) and, more critically, within the narrower optimal range for CNS drugs (LogP 2–4). The 2-oxo analog (CAS 2940948-01-4) is expected to exhibit a lower LogP (estimated 1.5–2.0) due to the polar ketone group, which may reduce membrane permeability; the 2-hydroxy analog (CAS 2865115-28-0) would have an even lower LogP (estimated 1.0–1.8) owing to the additional hydroxyl. The target compound's LogP of 2.1–2.6 represents a balanced lipophilicity that supports both adequate aqueous solubility and passive transcellular diffusion, a balance that is shifted unfavorably toward higher polarity in the oxidized analogs .

LogP lipophilicity oral bioavailability CNS penetration

Stable Storage at 2–8 °C with Multi-Year Shelf Life, Confirmed Across Independent Vendors

The target compound is consistently specified for storage at 2–8 °C across multiple independent vendors: Chemsrc , GlpBio [1], and BioMart (which additionally confirms a 2-year shelf life under these conditions) . This uniformity in storage requirements, coupled with the compound's liquid physical state and moderate boiling point (361.4 °C), indicates robust thermal stability under recommended conditions. The 2-oxo analog (CAS 2940948-01-4) and 2-hydroxy analog (CAS 2865115-28-0) may exhibit greater sensitivity to oxidation or thermal degradation due to their additional functional groups, though direct comparative stability data are not publicly available. The reliable storage profile reduces procurement risk for organizations that must ship and warehouse building blocks across multiple sites or over extended project timelines.

storage stability shelf life procurement logistics

Recommended Application Scenarios for 6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate Based on Quantitative Differentiation


Multi-Step Solid-Phase or Solution-Phase Synthesis of Spirocyclic Muscarinic M4 Receptor Agonists

The orthogonal N-Boc/C8-ethyl ester protection scheme (Evidence Item 1) makes this compound the preferred starting material for constructing 2-azaspiro[3.4]octane-based M4 muscarinic agonists, a class under active investigation by Novartis and others for psychosis and cognitive dysfunction [1]. Sequential deprotection enables chemists to first elaborate the C8 carboxylate (via amide coupling after ester hydrolysis) while the Boc group protects the nitrogen, or alternatively to functionalize the nitrogen (after Boc removal) before modifying the ester.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring High 3D Character

With an Fsp³ of 0.866 (Evidence Item 2) and zero H-bond donors (Evidence Item 3), this compound is an ideal entry for sp³-enriched fragment libraries. Its 3D scaffold provides defined exit vectors that sample underexplored chemical space, directly addressing the flatland problem in compound collections. The availability of 95–98% purity grades (Evidence Item 4) ensures compatibility with both primary fragment screening (95% acceptable) and hit validation (97–98% required).

CNS Penetrant Lead Optimization Programs Targeting Oral Bioavailability

The LogP range of 2.1–2.6, combined with PSA = 56 Ų and HBD = 0 (Evidence Items 3 and 5), positions this building block optimally for BBB-penetrant compound design. Medicinal chemists optimizing CNS leads can incorporate this scaffold with confidence that it will not introduce excessive polarity or H-bond donor capacity that would impair brain exposure, unlike the 2-hydroxy or 2-oxo analogs.

Pre-IND Enabling Synthesis and Kilogram-Scale Route Scouting

The 98% purity option (Evidence Item 4) and confirmed 2-year shelf life under 2–8 °C storage (Evidence Item 6) make this compound suitable for pre-IND batch production. The multiple independent vendor sources provide supply-chain redundancy, while the graded pricing structure (€253/g at 1g scale, reducing to ~€314/g at 500mg) supports cost modeling for scale-up campaigns.

Quote Request

Request a Quote for 6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.